2-(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine
Overview
Description
2-(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine is a useful research compound. Its molecular formula is C12H18N4 and its molecular weight is 218.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Imidazole-containing compounds, which include this compound, have been known to target a broad range of biological receptors and enzymes . For instance, some imidazopyridine derivatives have been found to inhibit IKK-ε and TBK1, which activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation .
Mode of Action
It is known that imidazole-containing compounds can interact with their targets in various ways, often resulting in the inhibition or modulation of the target’s activity . For example, some imidazopyridine derivatives have been found to inhibit the activation of Akt and its downstream target (PRAS40) in vitro .
Biochemical Pathways
Imidazole-containing compounds are known to influence many cellular pathways necessary for the proper functioning of cells . For instance, the inhibition of IKK-ε and TBK1 by some imidazopyridine derivatives can affect the NF-kappaB pathway, which plays a crucial role in immune and inflammatory responses .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Imidazole-containing compounds are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
It is known that environmental factors, such as ph, temperature, and the presence of other molecules, can significantly influence the action of a compound .
Properties
IUPAC Name |
2-(3-butylimidazo[4,5-b]pyridin-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-2-3-9-16-11(6-7-13)15-10-5-4-8-14-12(10)16/h4-5,8H,2-3,6-7,9,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAXIZWHTHDIDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C1N=CC=C2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.